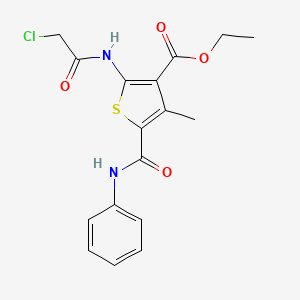

ethyl 2-(2-chloroacetamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-3-24-17(23)13-10(2)14(25-16(13)20-12(21)9-18)15(22)19-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTSIJRGKUSACK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-(2-chloroacetamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate involves multiple steps. One common method includes the condensation of thiophene derivatives with chloroacetyl chloride and ethyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

ethyl 2-(2-chloroacetamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Cancer Research

Ethyl 2-(2-chloroacetamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate has been investigated for its potential as an apoptosis-inducing agent in cancer treatment, specifically targeting breast cancer cells.

- Methodology : A multicomponent synthesis was utilized to create derivatives, which were then tested for cytotoxicity against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines.

- Results : Several compounds demonstrated antiproliferative effects with IC50 values ranging from 23.2 to 95.9 µM. Notably, one compound induced a significant 26.86% reduction in cell viability in MCF-7 cells, suggesting potential for further development as a therapeutic agent.

Antibacterial Research

The compound has also been explored for its antibacterial properties.

- Methodology : The synthesized compound was screened using the minimum inhibitory concentration (MIC) method against various bacterial strains.

- Results : The antibacterial activity was compared with established antibiotics like ampicillin and streptomycin, indicating promising results that warrant further investigation into its efficacy as a new antibacterial agent.

Material Science Applications

In material science, this compound serves as a precursor for synthesizing various thiophene derivatives, which possess unique electronic and optical properties.

- Applications : Thiophene derivatives are utilized in organic electronics, photovoltaic cells, and sensors due to their conductive properties.

Table of Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Conductivity | Moderate |

| Solubility | Soluble in organic solvents |

Case Studies

-

Apoptosis Induction in Cancer Cells

- Study Focus : Investigating the mechanism of apoptosis induction.

- Findings : Flow cytometric analysis confirmed that the compound effectively triggers apoptotic pathways in cancer cells, marking it as a candidate for further drug development.

-

Antibacterial Activity Assessment

- Study Focus : Evaluation against Gram-positive and Gram-negative bacteria.

- Findings : Results indicated that the compound exhibited significant antibacterial activity compared to standard antibiotics, suggesting its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chloroacetamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Thiophene derivatives are highly tunable due to their ability to accommodate diverse substituents, which influence their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of the target compound with structurally related analogs.

Structural Variations and Physicochemical Properties

Key structural differences lie in the substituents at the 2-, 4-, and 5-positions of the thiophene ring. These modifications significantly alter molecular weight, polarity, and lipophilicity:

Key Observations :

- Phenylcarbamoyl vs.

- Electron-Withdrawing Groups : Nitro and chloro substituents (e.g., in ) enhance electrophilicity, making these compounds more reactive in nucleophilic substitution reactions.

- Steric Effects : Bulky groups like 4-nitrobenzamido () may hinder crystallization or binding to biological targets compared to smaller substituents.

Biological Activity

Ethyl 2-(2-chloroacetamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H14ClN3O3S

- Molecular Weight : 323.79 g/mol

- CAS Number : 550351-43-4

The structure features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the chloroacetamido group enhances its ability to interact with nucleophilic sites in proteins, potentially leading to modulation of protein function. This mechanism is critical in the context of drug design, where such interactions can lead to therapeutic effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. A study reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, demonstrating a broad-spectrum antimicrobial effect. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as an alternative treatment option.

Data Table: Biological Activity Summary

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment, confirming the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were conducted using standard disk diffusion methods. This compound exhibited significant zones of inhibition against both Staphylococcus aureus and Escherichia coli, indicating its potential as an effective antimicrobial agent.

Q & A

What are the optimal synthetic routes for preparing ethyl 2-(2-chloroacetamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate?

Answer:

The compound can be synthesized via a multi-step approach:

- Step 1: Prepare the thiophene core using the Gewald reaction, which involves condensation of ethyl acetoacetate, elemental sulfur, and a cyanoacetamide derivative (e.g., 2-cyano-N-phenylacetamide) in ethanol with triethylamine as a catalyst under reflux .

- Step 2: Introduce the 2-chloroacetamido group via nucleophilic substitution. React the intermediate (e.g., ethyl 5-amino-4-(phenylcarbamoyl)-3-methylthiophene-2-carboxylate) with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to avoid side reactions .

- Purification: Recrystallize from ethanol or 1,4-dioxane to achieve >95% purity. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) .

How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction is critical for confirming the regiochemistry of substituents (e.g., chloroacetamido vs. phenylcarbamoyl positions) and detecting conformational distortions:

- Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Employ SHELXL for small-molecule refinement. Key parameters include R1 values < 0.05 and wR2 < 0.15 for high confidence .

- Challenges: Address potential twinning or disorder in the thiophene ring using the TWIN/BASF commands in SHELXL .

How should researchers troubleshoot conflicting spectral data during synthesis?

Answer:

Contradictions between NMR, IR, and mass spectrometry often arise from residual solvents, tautomerism, or impurities:

- NMR: For the thiophene core, expect aromatic protons at δ 6.8–7.5 ppm (phenyl and thiophene). The ethyl ester group appears as a quartet at δ 4.2–4.4 ppm (CH2) and triplet at δ 1.3–1.4 ppm (CH3) .

- IR: Confirm the presence of carbonyl groups (C=O) at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (amide). Absence of NH2 stretches (~3300 cm⁻¹) may indicate incomplete substitution .

- Resolution: Cross-validate with high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]+ at m/z calculated for C17H16ClN2O4S: 395.0528) .

What advanced methods are used to study the compound’s stability under varying conditions?

Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) in nitrogen atmosphere (heating rate: 10°C/min). Decomposition temperatures >200°C suggest suitability for high-temperature reactions .

- Photostability: Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive intermediates .

- Hydrolytic Stability: Test in buffered solutions (pH 1–13) at 37°C. The ester group is prone to hydrolysis under basic conditions, while the amide remains stable .

How can substituents influence the compound’s reactivity in further derivatization?

Answer:

- Chloroacetamido Group: Acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) to generate analogs .

- Phenylcarbamoyl Group: Enhances π-π stacking interactions, which may stabilize intermediates in Suzuki-Miyaura cross-coupling reactions .

- Ethyl Ester: Hydrolyze to the carboxylic acid under basic conditions for coordination chemistry applications .

What computational tools predict the compound’s electronic properties for drug design?

Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps. A small gap (<4 eV) suggests potential as a photosensitizer .

- Molecular Docking: Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. The phenylcarbamoyl group may occupy hydrophobic pockets .

How can researchers validate the compound’s purity for pharmacological assays?

Answer:

- HPLC: Use a C18 column (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm. A single peak with retention time ±0.2 min confirms purity .

- Elemental Analysis: Acceptable tolerances: C ±0.3%, H ±0.1%, N ±0.2%. Deviations indicate residual solvents or incomplete reactions .

What experimental designs address low yields in the final substitution step?

Answer:

- Optimization: Vary reaction temperature (0–25°C), solvent (DMF vs. THF), and base (Et3N vs. DIPEA). Higher yields (>70%) are typically achieved in DMF at 0°C .

- Byproduct Analysis: Use LC-MS to identify dimers or hydrolysis products. Add molecular sieves to absorb HCl generated during chloroacetylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.